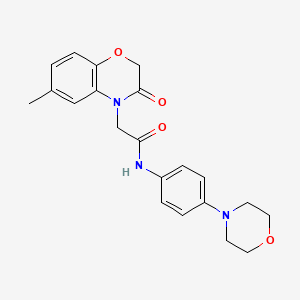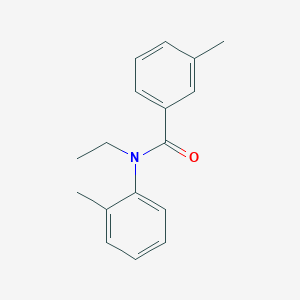![molecular formula C24H22N2O4 B5474856 N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5474856.png)
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a phenoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonyl compound under controlled conditions.
Coupling with phenylboronic acid: The intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the phenoxybenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or phenoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. The morpholine ring and phenoxybenzamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride: This compound shares the morpholine-4-carbonyl group but differs in the thiazole and piperazine moieties.
4-(morpholine-4-carbonyl)phenylboronic acid: This compound contains the morpholine-4-carbonyl group and a phenylboronic acid moiety.
Uniqueness
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide is unique due to its combination of a morpholine ring, phenyl group, and phenoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(19-5-4-8-22(17-19)30-21-6-2-1-3-7-21)25-20-11-9-18(10-12-20)24(28)26-13-15-29-16-14-26/h1-12,17H,13-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLEZVGXWNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5474775.png)
![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoacetamide](/img/structure/B5474788.png)
![N-(2,3-dimethylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5474793.png)

![2-(2,2-diphenylethyl)-4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5474804.png)

![6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5474832.png)

![N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5474842.png)
![N-(4-fluorophenyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5474845.png)

![4-{[4-(3-methylphenoxy)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5474862.png)
![N,N-diisobutyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5474876.png)
![2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5474884.png)
